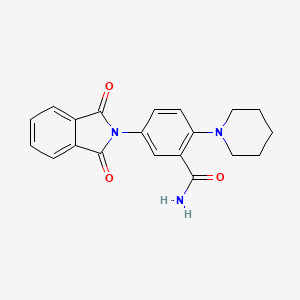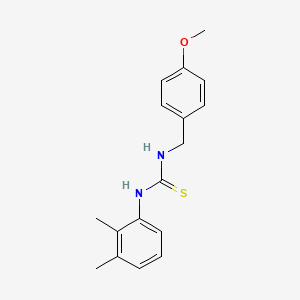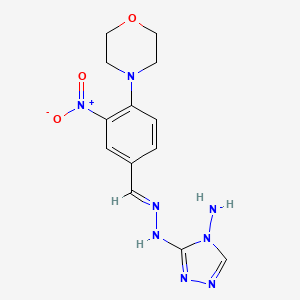![molecular formula C18H13N3O3 B5774171 3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine](/img/structure/B5774171.png)
3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine is a chemical compound that has gained significant attention in the field of pharmaceutical research. This compound has shown promising results in various laboratory experiments and has the potential to be used in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine is still being studied. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine are still being studied. However, it has been shown to have anti-inflammatory and anti-cancer properties in various laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine in lab experiments is its ability to inhibit the growth of cancer cells. However, one of the limitations of using this compound is that its mechanism of action is still not fully understood.
Direcciones Futuras
There are several future directions for the research and development of 3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine. Some of these include:
1. Further studies on the mechanism of action of this compound to better understand its potential applications in the field of pharmaceutical research.
2. Testing the efficacy of this compound in animal models to determine its potential as a therapeutic agent.
3. Developing new derivatives of this compound with improved properties and efficacy.
4. Investigating the potential of this compound as an anti-inflammatory agent.
5. Studying the potential of this compound as a treatment for other diseases, such as Alzheimer's disease.
In conclusion, 3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine is a chemical compound that has shown promising results in various laboratory experiments. This compound has the potential to be used in the development of new drugs and has several future directions for research and development. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of pharmaceutical research.
Métodos De Síntesis
The synthesis of 3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine involves the reaction of 2-methoxy-6-phenylpyridine-3-carboxylic acid with a mixture of thionyl chloride and dimethylformamide. This reaction produces 2-methoxy-6-phenylpyridine-3-carbonyl chloride, which is then reacted with 5-amino-1,2,4-oxadiazole-3-carboxylic acid in the presence of triethylamine. The resulting compound is then reacted with furfurylamine to produce 3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine.
Aplicaciones Científicas De Investigación
3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine has been extensively studied for its potential applications in the field of pharmaceutical research. This compound has shown promising results in various laboratory experiments, including its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent.
Propiedades
IUPAC Name |
5-(furan-2-yl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-22-17-13(9-10-14(19-17)12-6-3-2-4-7-12)16-20-18(24-21-16)15-8-5-11-23-15/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPZBQOZPGJFQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C2=CC=CC=C2)C3=NOC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-methyl-1-[3-(methylthio)phenyl]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5774088.png)

![4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol](/img/structure/B5774105.png)



![1-[(4-chlorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5774147.png)



![N-ethyl-2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5774169.png)


![N'-[(4-nitrobenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5774190.png)